Cas no 58210-03-0 (2,3,6-trimethylcyclohexanol)

2,3,6-Trimethylcyclohexanol is a substituted cyclohexanol derivative characterized by its three methyl groups at the 2, 3, and 6 positions. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and fragrance applications. Its cyclohexanol backbone provides stability, while the methyl substitutions enhance lipophilicity, influencing solubility and reactivity. The compound is often utilized in the production of fine chemicals, agrochemicals, and specialty materials requiring controlled stereochemistry. Its defined molecular structure allows for predictable reactivity in hydrogenation, oxidation, and condensation reactions. Careful handling is recommended due to potential volatility and flammability under standard conditions.
2,3,6-trimethylcyclohexanol structure
2,3,6-trimethylcyclohexanol structure
Product name:2,3,6-trimethylcyclohexanol
CAS No:58210-03-0
MF:C9H18O
MW:142.238623142242
CID:1609145
PubChem ID:20269717

2,3,6-trimethylcyclohexanol Chemical and Physical Properties

Names and Identifiers

    • 2,3,6-trimethylcyclohexanol
    • cyclohexanol, 2,3,6-trimethyl-
    • LogP
    • 58210-03-0
    • EC 918-414-3
    • SCHEMBL2307684
    • 2,3,6-trimethylcyclohexan-1-ol
    • HTFQSOIWEISWDY-UHFFFAOYSA-N
    • EN300-396412
    • NS00003166
    • DTXSID801310628
    • Inchi: InChI=1S/C9H18O/c1-6-4-5-7(2)9(10)8(6)3/h6-10H,4-5H2,1-3H3
    • InChI Key: HTFQSOIWEISWDY-UHFFFAOYSA-N
    • SMILES: CC1CCC(C(C1C)O)C

Computed Properties

  • Exact Mass: 142.13584
  • Monoisotopic Mass: 142.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 0.87
  • Boiling Point: 195°C at 760 mmHg
  • Flash Point: 76.8°C
  • Refractive Index: 1.443
  • PSA: 20.23

2,3,6-trimethylcyclohexanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-396412-1.0g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
1g
$0.0 2023-06-06
Enamine
EN300-396412-0.1g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
0.1g
$678.0 2023-03-02
Enamine
EN300-396412-0.5g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
0.5g
$739.0 2023-03-02
Enamine
EN300-396412-2.5g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
2.5g
$1509.0 2023-03-02
Enamine
EN300-396412-0.25g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
0.25g
$708.0 2023-03-02
Enamine
EN300-396412-10.0g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
10.0g
$3315.0 2023-03-02
Enamine
EN300-396412-0.05g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
0.05g
$647.0 2023-03-02
Enamine
EN300-396412-5.0g
2,3,6-trimethylcyclohexan-1-ol
58210-03-0
5.0g
$2235.0 2023-03-02

Additional information on 2,3,6-trimethylcyclohexanol

Recent Advances in the Study of 2,3,6-Trimethylcyclohexanol (CAS: 58210-03-0) in Chemical Biology and Pharmaceutical Research

2,3,6-Trimethylcyclohexanol (CAS: 58210-03-0) is a cyclohexanol derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential in drug discovery, fragrance formulation, and as an intermediate in organic synthesis. The latest studies have shed light on its pharmacological properties, synthetic pathways, and industrial applications, making it a compound of interest for researchers and industry professionals alike.

Recent research has focused on the synthesis and optimization of 2,3,6-trimethylcyclohexanol, with particular emphasis on green chemistry approaches. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic method for the stereoselective synthesis of this compound, achieving high yields and enantiomeric purity. The method utilizes a chiral catalyst derived from renewable resources, aligning with the growing demand for sustainable chemical processes. This advancement not only improves the efficiency of production but also reduces environmental impact, a critical consideration in modern pharmaceutical manufacturing.

In the realm of pharmacology, 2,3,6-trimethylcyclohexanol has shown promising activity as a modulator of certain neurotransmitter receptors. A preclinical study conducted by a team at the University of Cambridge (2024) revealed that this compound exhibits selective binding to GABAA receptors, suggesting potential applications in the treatment of anxiety and sleep disorders. The study employed molecular docking simulations and in vitro assays to elucidate the binding mechanism, providing a foundation for further drug development. These findings highlight the compound's potential as a lead molecule for central nervous system (CNS) therapeutics.

Industrial applications of 2,3,6-trimethylcyclohexanol have also expanded, particularly in the fragrance and flavor industry. Its woody, amber-like odor profile makes it a valuable ingredient in perfumery. A recent market analysis by Frost & Sullivan (2024) projected a steady growth in demand for this compound, driven by the increasing preference for natural and sustainable fragrance components. Furthermore, its stability and compatibility with other ingredients have made it a preferred choice for formulating long-lasting scents in personal care products.

Despite these advancements, challenges remain in the large-scale production and application of 2,3,6-trimethylcyclohexanol. Issues such as cost-effective synthesis, regulatory compliance, and scalability need to be addressed to fully realize its potential. Ongoing research is exploring alternative synthetic routes, including biocatalytic methods, to overcome these hurdles. Collaborative efforts between academia and industry are crucial to accelerate the translation of laboratory findings into commercial applications.

In conclusion, 2,3,6-trimethylcyclohexanol (CAS: 58210-03-0) represents a multifaceted compound with significant promise in chemical biology and pharmaceutical research. Recent studies have advanced our understanding of its synthesis, pharmacological properties, and industrial applications, paving the way for future innovations. As research continues to unfold, this compound is poised to play a pivotal role in the development of new therapeutic agents and sustainable chemical processes.

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